molecular formula C25H23F2N5O2 B3590930 [7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE

[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3590930
M. Wt: 463.5 g/mol
InChI Key: LKUHUDIKJUAHMZ-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a phenylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . In some cases, trifluoroacetic acid is used to predominantly form 5-difluoromethyl derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
  • Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.
  • Substitution: The phenylpiperazino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products::
  • Oxidation: Formation of quinones and other oxidized derivatives.
  • Reduction: Formation of methyl-substituted derivatives.
  • Substitution: Introduction of various functional groups, leading to a diverse array of substituted products.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme function and regulation.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique properties contribute to the performance of materials in applications such as coatings and polymers.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YLMETHANONE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to receptors, while the methoxyphenyl and phenylpiperazino groups contribute to its overall stability and activity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis .

Comparison with Similar Compounds

Similar Compounds::

Comparison::
  • Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate shares the difluoromethyl and methoxyphenyl groups but differs in the ester functionality, which can influence its reactivity and applications.
  • [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone features a cyclopropyl group and a fluorophenyl group, which can alter its binding properties and biological activity compared to the original compound.

Properties

IUPAC Name

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N5O2/c1-34-19-9-7-17(8-10-19)21-15-22(23(26)27)32-24(29-21)20(16-28-32)25(33)31-13-11-30(12-14-31)18-5-3-2-4-6-18/h2-10,15-16,23H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUHUDIKJUAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 5
[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-PHENYLPIPERAZINO)METHANONE

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